REACTION_SMILES
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[Br:10][CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15].[C:16](=[O:17])([O-:18])[O-:19].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[K+:20].[K+:21].[OH2:22].[OH:1][c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][c:4]([C:5]#[N:6])[cH:7][cH:8][cH:9]1)[CH2:11][CH:12]=[C:13]([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(O)c1
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Name
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Type
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product
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Smiles
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CC(C)=CCOc1cccc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |